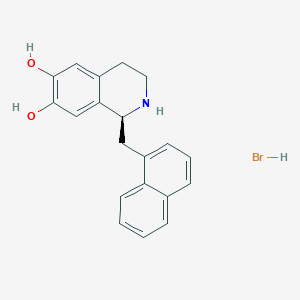
CKD-712 hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CKD-712 hydrobromide is a small molecule compound developed by Chong Kun Dang Pharmaceutical Corporation. It is known for its inhibitory effects on nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound has shown potential in treating conditions such as septic shock by increasing cardiac output and reducing inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CKD-712 hydrobromide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The initial step involves the formation of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
CKD-712 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
CKD-712 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways, particularly those involving nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells.
Medicine: Explored as a potential therapeutic agent for conditions like septic shock, due to its anti-inflammatory and cardioprotective properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
CKD-712 hydrobromide exerts its effects primarily through the inhibition of nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition leads to:
Reduction of Nitric Oxide Production: Decreasing inflammation and oxidative stress.
Modulation of Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines and mediators.
The compound’s molecular targets include enzymes and transcription factors involved in these pathways, leading to its therapeutic effects in conditions like septic shock .
Comparación Con Compuestos Similares
CKD-712 hydrobromide can be compared with other nitric oxide synthase inhibitors and nuclear factor kappa-light-chain-enhancer of activated B cells inhibitors:
L-NAME (Nω-Nitro-L-arginine methyl ester): A well-known nitric oxide synthase inhibitor, but with different specificity and potency.
BAY 11-7082: An inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, used in various inflammatory models.
Uniqueness
This compound is unique due to its dual inhibitory action on both nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells, providing a broader anti-inflammatory effect compared to compounds targeting only one pathway .
Propiedades
Número CAS |
626252-74-2 |
|---|---|
Fórmula molecular |
C20H20BrNO2 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
Clave InChI |
JXFRKNGQHAAJKY-FERBBOLQSA-N |
SMILES isomérico |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
SMILES canónico |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)


![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




